molecular formula C9H16O3 B11939696 3-tetrahydro-2H-pyran-2-ylpropyl formate CAS No. 38796-45-1

3-tetrahydro-2H-pyran-2-ylpropyl formate

Cat. No.: B11939696
CAS No.: 38796-45-1
M. Wt: 172.22 g/mol
InChI Key: ZVQNOIPBMAPLFU-UHFFFAOYSA-N
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Description

3-tetrahydro-2H-pyran-2-ylpropyl formate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.226 g/mol . This compound is part of a class of chemicals known as formates, which are esters of formic acid. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tetrahydro-2H-pyran-2-ylpropyl formate typically involves the reaction of tetrahydropyran derivatives with formic acid or its derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between 1,4- or 1,5-diols and formic acid at room temperature . This method yields the desired formate with high stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable feedstocks and minimization of waste are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-tetrahydro-2H-pyran-2-ylpropyl formate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles like or can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-tetrahydro-2H-pyran-2-ylpropyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tetrahydro-2H-pyran-2-ylpropyl formate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for formate dehydrogenases , enzymes that catalyze the reversible conversion of formate to carbon dioxide . This process involves the transfer of electrons and protons, leading to the formation of carbon dioxide and water.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but without the formate group.

    2H-pyran: Another related compound with a different ring structure.

    Formic acid esters: Other esters of formic acid with different alkyl groups.

Uniqueness: 3-tetrahydro-2H-pyran-2-ylpropyl formate is unique due to the presence of both the tetrahydropyran ring and the formate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

38796-45-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(oxan-2-yl)propyl formate

InChI

InChI=1S/C9H16O3/c10-8-11-6-3-5-9-4-1-2-7-12-9/h8-9H,1-7H2

InChI Key

ZVQNOIPBMAPLFU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCCOC=O

Origin of Product

United States

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